molecular formula C21H20N4O5S B2453285 4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide CAS No. 2415491-69-7

4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide

Cat. No. B2453285
CAS RN: 2415491-69-7
M. Wt: 440.47
InChI Key: KPEWAUNURQPARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzenesulfonamide group, and a pyrazole ring (4-pyrazol-1-ylphenyl). These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry would typically be used to determine the structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrolidinone ring could participate in nucleophilic substitution reactions, and the sulfonamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Bioactivity

  • A series of benzenesulfonamides, including the mentioned compound, were synthesized for potential applications in cancer treatment. These compounds showed significant cytotoxicity and tumor specificity, suggesting their use as anticancer agents. Specifically, certain derivatives demonstrated notable inhibitory effects on human carbonic anhydrase isoforms, which are relevant in cancer research (Gul et al., 2016).

Anticancer Potential

  • Compounds of this type have been explored for their role in inhibiting breast cancer. Molecular docking studies have shown that some synthesized benzenesulfonamide derivatives exhibit binding energies suggesting potential as anti-breast cancer agents (Kumar et al., 2021).

Anti-Inflammatory and Analgesic Effects

  • Several benzenesulfonamide derivatives have been studied for their anti-inflammatory activities. In vivo studies showed that some of these compounds had greater anti-inflammatory effects compared to reference drugs like celecoxib, with minimal or no ulcerogenic effects (Mustafa et al., 2016).

Applications in Microbial Resistance

  • Research has been conducted on the antimicrobial activities of benzenesulfonamide derivatives. These studies revealed that some compounds exhibited significant activity against various bacterial strains, indicating their potential in addressing microbial resistance (Jamode et al., 2009).

Inhibitory Effects on Specific Enzymes

  • Benzenesulfonamide derivatives have been evaluated for their inhibitory effects on specific enzymes like carbonic anhydrases and kynurenine 3-hydroxylase. These inhibitory activities are crucial for understanding the compound's potential in various therapeutic areas, including neurology and oncology (Yamali et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological target. Without more information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve exploring the synthesis of this compound, investigating its chemical reactivity, studying its mechanism of action in biological systems, and assessing its safety and potential applications .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(15-2-4-16(5-3-15)24-13-1-12-22-24)14-23-31(29,30)18-8-6-17(7-9-18)25-20(27)10-11-21(25)28/h1-9,12-13,19,23,26H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEWAUNURQPARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.